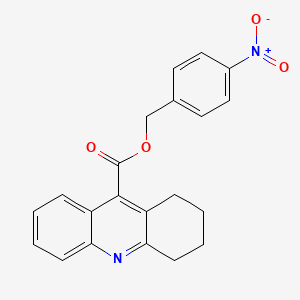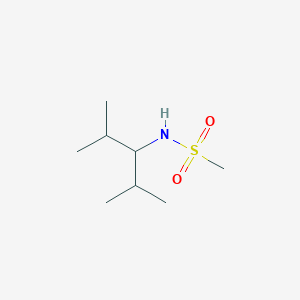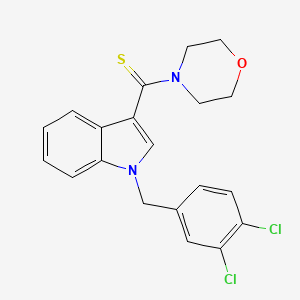
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Descripción general
Descripción
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound with the molecular formula C21H18N2O4 It features a nitrobenzyl group attached to a tetrahydroacridine carboxylate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Tetrahydroacridine Core: The initial step involves the synthesis of the tetrahydroacridine core through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Carboxylate Group: The carboxylate group is introduced via esterification or carboxylation reactions.
Attachment of Nitrobenzyl Group: The final step involves the nitration of benzyl chloride followed by its attachment to the tetrahydroacridine carboxylate core through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate.
Aplicaciones Científicas De Investigación
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The tetrahydroacridine core may interact with neurotransmitter receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrobenzyl 1,2,3,4-tetrahydroquinoline-9-carboxylate
- 4-Nitrobenzyl 1,2,3,4-tetrahydroisoquinoline-9-carboxylate
Uniqueness
4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its specific combination of a nitrobenzyl group and a tetrahydroacridine carboxylate structure
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(27-13-14-9-11-15(12-10-14)23(25)26)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1,3,5,7,9-12H,2,4,6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBANTDDDDCVWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3512428.png)

![N-{4-[({4-[(phenylthio)methyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3512437.png)
![N-(2,3-dichlorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3512439.png)
![3-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B3512451.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B3512459.png)
![Methyl 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B3512465.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3512467.png)
![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-phenylacrylate](/img/structure/B3512470.png)
![2-(4-Chlorophenyl)-2-[3-(methoxymethyl)anilino]indene-1,3-dione](/img/structure/B3512472.png)
![1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine](/img/structure/B3512475.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone](/img/structure/B3512486.png)

![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3512507.png)
